(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C17H16N4OS. This compound features a benzo[d]thiazole ring fused to a pyridine ring, with a piperazine moiety attached via a methanone linkage. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperazine moiety through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperazine.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Features a quinoline ring and is studied for its antitumor activities.
Uniqueness
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and pyridine rings, along with the piperazine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
InChI Key |
KVGKKRSCBBRTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.